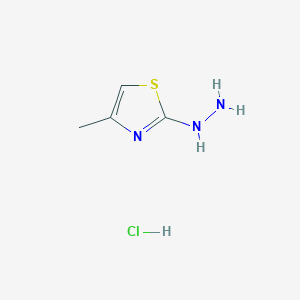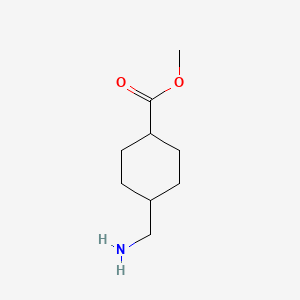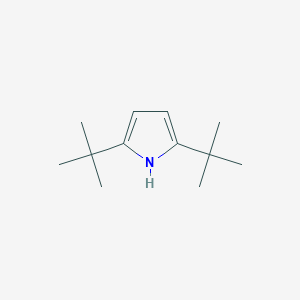![molecular formula C6H4ClN3 B1316458 7-Cloro-1H-imidazo[4,5-B]piridina CAS No. 6980-11-6](/img/structure/B1316458.png)
7-Cloro-1H-imidazo[4,5-B]piridina
Descripción general
Descripción
7-Chloro-1H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components in many biological processes .
Aplicaciones Científicas De Investigación
7-Chloro-1H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
For instance, some imidazo[4,5-b]pyridine derivatives have been found to inhibit IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
For instance, the synthesis of a novel imidazo[4,5-b]pyridine relied on Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including antimicrobial , anti-inflammatory , and cytotoxic activities .
Action Environment
It is generally recommended to handle such compounds in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
7-Chloro-1H-imidazo[4,5-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where 7-Chloro-1H-imidazo[4,5-B]pyridine acts as an inhibitor, thereby affecting cell cycle regulation . Additionally, this compound has been shown to interact with the angiotensin II receptor, exhibiting antagonist properties that could be beneficial in cardiovascular diseases . The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 7-Chloro-1H-imidazo[4,5-B]pyridine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 7-Chloro-1H-imidazo[4,5-B]pyridine induces cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent . This compound also affects the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Furthermore, it modulates the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 7-Chloro-1H-imidazo[4,5-B]pyridine exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation. For example, its interaction with CDK2 involves binding to the ATP-binding pocket, thereby preventing ATP from accessing the site and inhibiting the enzyme’s activity . Similarly, its antagonist action on the angiotensin II receptor involves blocking the receptor’s active site, preventing angiotensin II from binding and activating the receptor . These binding interactions result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-1H-imidazo[4,5-B]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . It undergoes gradual degradation over time, which can affect its efficacy. Long-term exposure to 7-Chloro-1H-imidazo[4,5-B]pyridine has been associated with persistent changes in cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-imidazo[4,5-B]pyridine vary with different dosages in animal models. At low doses, it exhibits therapeutic effects with minimal toxicity, making it a promising candidate for drug development . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been noted, where a certain concentration of the compound is required to achieve significant biological activity .
Metabolic Pathways
7-Chloro-1H-imidazo[4,5-B]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, where it is initially oxidized by cytochrome P450 enzymes and subsequently conjugated with glucuronic acid or sulfate . These metabolic transformations enhance its solubility and facilitate its excretion from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 7-Chloro-1H-imidazo[4,5-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cells, it binds to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Chloro-1H-imidazo[4,5-B]pyridine is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in modulating gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. One common method includes the reaction of pyridine-2,3-diamine with chloroacetic acid in the presence of a dehydrating agent . Another approach involves the use of aldehydes under oxidative conditions to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods
Industrial production of 7-Chloro-1H-imidazo[4,5-B]pyridine often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of phase transfer catalysis and solid-liquid conditions to facilitate the reaction and isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[4,5-B]pyridines with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazo[4,5-B]pyridine core.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-C]pyridine: Similar structure but with different positioning of the nitrogen atoms in the ring system.
Imidazo[1,2-A]pyridine: Another fused heterocyclic compound with different biological activities.
Uniqueness
7-Chloro-1H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be further modified to create a variety of derivatives with potential biological activities .
Propiedades
IUPAC Name |
7-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCUEYFSQKISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509743 | |
| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-11-6 | |
| Record name | 7-Chloro-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)




![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
